Eliminating DDM Signal Suppression in RPLC-MS
In a direct head-to-head comparison, DSSM exhibited complete compatibility with reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) for protein mixture analysis, whereas the structural analog DDM caused significant signal suppression under identical conditions [1].
| Evidence Dimension | Signal suppression in RPLC-MS analysis of standard proteins |
|---|---|
| Target Compound Data | No signal suppression; no influence on separation or signal intensity even at 20× CMC |
| Comparator Or Baseline | n-Dodecyl-β-D-maltoside (DDM) caused significant signal suppression in the chromatogram and mass spectra |
| Quantified Difference | Complete elimination of DDM-associated signal suppression at up to 20× CMC |
| Conditions | Mixture of standard proteins (ribonuclease A, myoglobin, carbonic anhydrase); RPLC-MS analysis at 20× CMC |
Why This Matters
This quantitative difference directly impacts data quality and throughput in proteomics, as DSSM eliminates the need for labor-intensive and sample-loss-prone detergent removal steps required when using DDM.
- [1] Brown, K. A., et al. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry, 95(1), 1136–1145. doi:10.1021/acs.analchem.2c03916 View Source
